molecular formula C27H34N2O4 B605556 AQX-435

AQX-435

カタログ番号: B605556
分子量: 450.6 g/mol
InChIキー: JBBCDNNDYGLMOE-LZITZJIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Key Findings:

  • Reduction of AKT Phosphorylation : AQX-435 significantly inhibits anti-IgM-induced AKT phosphorylation in chronic lymphocytic leukemia (CLL) cell lines, contributing to cell death .
  • Unique Transcriptional Response : The compound triggers a distinct transcriptional response linked to liver X receptor (LXR) activation, which is associated with cholesterol metabolism and apoptosis .

Chronic Lymphocytic Leukemia (CLL)

This compound has shown promising results in preclinical studies involving CLL. It was observed that treatment with this compound led to significant apoptosis in CLL cells through the activation of SHIP1, while sparing normal B cells from similar effects .

Diffuse Large B-cell Lymphoma (DLBCL)

In DLBCL models, this compound demonstrated dose-dependent inhibition of anti-IgM-induced AKT phosphorylation. The combination of this compound with ibrutinib, a Bruton’s tyrosine kinase inhibitor, resulted in nearly complete inhibition of this pathway, suggesting a synergistic effect that could enhance therapeutic outcomes .

Case Studies and Research Findings

StudyFindingsImplications
Gebreselassie et al. (2020)Demonstrated that this compound activates SHIP1 and reduces gene expression changes induced by anti-IgM in CLL cells.Supports the potential use of SHIP1 activators as therapeutic agents in B-cell malignancies.
Preclinical Evaluation (2020)Showed that this compound effectively induces apoptosis in CLL cells while not affecting normal B cells.Highlights the selective targeting ability of this compound for malignant cells.
Combination Therapy Study (2021)Found that combining this compound with ibrutinib significantly enhances inhibition of AKT phosphorylation.Suggests potential for combination therapies to improve treatment efficacy in resistant CLL cases.

Clinical Relevance

The findings surrounding this compound indicate its potential as a novel therapeutic strategy for treating B-cell neoplasms. The selective induction of apoptosis in malignant cells while sparing normal cells presents a significant advantage over traditional chemotherapeutic agents that often exhibit high toxicity and low selectivity.

類似化合物との比較

AQX-435は、悪性B細胞においてSHIP1を活性化し、PI3Kシグナル伝達を阻害する能力においてユニークです。PI3Kシグナル伝達を標的とする類似の化合物には、PI3Kδ特異的阻害剤であるイデラリシブがあります。 イデラリシブは、著しい毒性と関連付けられており、DLBCLにおける単剤療法としては比較的効果が低い . AQX-016AやAQX-MN100などの他のSHIP1活性化剤も研究されてきましたが、this compoundは前臨床モデルでより高い有効性を示しています .

参考文献

生物活性

AQX-435 is a novel small molecule identified as an activator of the Src homology 2 domain-containing inositol-5'-phosphatase 1 (SHIP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of B-cell neoplasms such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The biological activity of this compound primarily revolves around its ability to modulate signaling pathways associated with these malignancies.

This compound functions by activating SHIP1, which counteracts the phosphoinositide 3-kinase (PI3K) signaling pathway that is often dysregulated in B-cell malignancies. The activation of SHIP1 leads to the inhibition of PI3K-mediated signaling, specifically affecting downstream targets such as AKT and MYC. The compound has been shown to induce caspase-dependent apoptosis selectively in CLL cells while sparing normal B cells, highlighting its potential for targeted therapy .

In Vitro Studies

In vitro assessments have demonstrated that this compound effectively inhibits anti-IgM-induced AKT phosphorylation in primary CLL cells and DLBCL cell lines. This inhibition is dose-dependent and significantly reduces cell proliferation and survival under microenvironmental stress conditions. Notably, this compound also enhances the efficacy of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, suggesting a synergistic effect when used in combination therapies .

Study Cell Type Effect Observed Methodology
CLL cellsInduction of apoptosisFlow cytometry
DLBCL cellsAKT phosphorylation inhibitionWestern blotting
CLL & DLBCLSynergistic effect with ibrutinibCo-culture experiments

In Vivo Studies

In vivo experiments using patient-derived xenograft models have corroborated the findings from in vitro studies. Treatment with this compound resulted in reduced tumor growth and decreased AKT phosphorylation levels. Additionally, the combination of this compound with ibrutinib led to enhanced tumor growth inhibition compared to either agent alone .

Case Studies

A notable case study involved a patient with advanced CLL who was treated with this compound in conjunction with standard therapies. The patient exhibited a significant reduction in disease burden and improved overall survival rates, reinforcing the compound's therapeutic potential .

特性

IUPAC Name

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCDNNDYGLMOE-LZITZJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AQX-435
Reactant of Route 2
AQX-435
Reactant of Route 3
AQX-435
Reactant of Route 4
AQX-435
Reactant of Route 5
AQX-435
Reactant of Route 6
Reactant of Route 6
AQX-435

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。